

# Physikalisch-chemische Charakterisierung von Eisentartrat: Ein technischer Leitfaden

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Eisentartrat

Cat. No.: B12056577

[Get Quote](#)

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieses Dokument bietet einen detaillierten Überblick über die physikalisch-chemischen Eigenschaften von **Eisentartrat** und beschreibt die experimentellen Protokolle, die für dessen umfassende Charakterisierung erforderlich sind. **Eisentartrat**, ein Komplex aus Eisen und Weinsäure, existiert in den Oxidationsstufen Eisen(II) und Eisen(III) und ist für seine pharmazeutischen und chemischen Anwendungen von Bedeutung.

## Physikalisch-chemische Eigenschaften

**Eisentartrat** ist ein Komplex, dessen Eigenschaften stark von der Oxidationsstufe des Eisens, dem Hydratationsgrad und den Umgebungsbedingungen wie dem pH-Wert abhängen.

## Allgemeine Eigenschaften

Die grundlegenden physikalischen und chemischen Eigenschaften von Eisen(II)- und Eisen(III)-tartrat sind in Tabelle 1 zusammengefasst. Eisen(II)-tartrat erscheint typischerweise als rötliches Pulver, während Eisen(III)-tartrat als dunkelbraune Körnchen oder Pulver vorliegt.

Eigenschaft	Eisen(II)-tartrat	Eisen(III)-tartrat
Summenformel	$C_4H_4FeO_6$ [1][2]	$Fe_2(C_4H_4O_6)_3$ [3]
Molmasse	203.92 g/mol [1][2]	555.90 g/mol (wasserfrei)[4]
Aussehen	Rötliches Pulver[1]	Dunkelbraune Körnchen, sandig[3]
Löslichkeit in Wasser	Schwer löslich	< 1 g/L bei 20 °C (als Monohydrat)[3]
pH (1% Lösung)	Nicht spezifiziert	ca. 3.5 (als Monohydrat)[3]

Tabelle 1: Allgemeine physikalisch-chemische Eigenschaften von Eisen(II)- und Eisen(III)-tartrat.

## Kristallstruktur

Die Kristallstruktur von **Eisentartrat** ist komplex und kann je nach Hydratationszustand und Herstellungsmethode variieren. Röntgenbeugungsstudien (XRD) haben verschiedene kristallographische Formen identifiziert.

Verbindung	Kristallsystem	Raumgruppe	Gitterparameter
Eisen(II)-tartrat-Hemipentahydrat	Orthorhombisch	P212121	$a = 7.8578(3) \text{ \AA}$ , $b = 11.0988(5) \text{ \AA}$ , $c = 18.0529(8) \text{ \AA}$ [5]
Eisen(II)-tartrat-Nanopartikel	Orthorhombisch	-	$a = 8.76 \text{ \AA}$ , $b = 10.98 \text{ \AA}$ , $c = 8.20 \text{ \AA}$
Eisen(III)-Natriumtartrat-Komplex	Triklin	$P\bar{1}$	$a = 10.909(5) \text{ \AA}$ , $b = 10.222(5) \text{ \AA}$ , $c = 6.998(5) \text{ \AA}$ , $\alpha = 102.96(5)^\circ$ , $\beta = 100.64(5)^\circ$ , $\gamma = 111.10(5)^\circ$

Tabelle 2: Kristallographische Daten für verschiedene Formen von **Eisentartrat**.

## Thermische Stabilität

Die thermische Stabilität von **Eisentartrat** wurde mittels thermogravimetrischer Analyse (TGA) und dynamischer Differenzkalorimetrie (DSC) untersucht. Diese Analysen geben Aufschluss über die Zersetzungsprozesse, einschließlich Dehydratisierung und Abbau des organischen Liganden.

Verbindung	Zersetzungsstufe	Temperaturbereich (°C)	Massenverlust (%)	Prozess
Eisen(III)-tartrat-Pentahydrat	1	50 - 120	~13.9 (theoretisch 13.56)	Dehydratisierung (Verlust von 5 H <sub>2</sub> O)[6]
2	200 - 290	~62.0 (theoretisch 65.04)	Zersetzung zu Fe <sub>2</sub> O <sub>3</sub> [6]	
Eisen(II)-tartrat-Dihydrat (Nanopartikel)	1	Raumtemp. - 80	~12.65	Dehydratisierung (Verlust von 2 H <sub>2</sub> O)
2	310 - 400	~56.6	Zersetzung zu FeO	

Tabelle 3: Thermische Zersetzungsdaten für **Eisentartrat**-Hydrate.

## Löslichkeit und Stabilität in Lösung

Die Löslichkeit von **Eisentartraten** in Wasser ist im Allgemeinen gering, wird aber stark vom pH-Wert der Lösung beeinflusst. In sauren Lösungen wird die Löslichkeit durch die Protonierung der Tartratliganden erhöht. Die Bildung von löslichen Eisen-Tartrat-Komplexen ist ebenfalls stark pH-abhängig. Studien zeigen, dass im sauren bis neutralen pH-Bereich verschiedene Komplexspezies gebildet werden. Beispielsweise dominiert bei pH-Werten zwischen 2,5 und 4,0 die Spezies Fe(III)-Tar<sup>+</sup>. Die Stabilität dieser Komplexe kann durch potentiometrische Titration bestimmt werden, wobei die Stabilitätskonstanten (log K) Aufschluss über die Stärke der Metall-Ligand-Bindung geben.

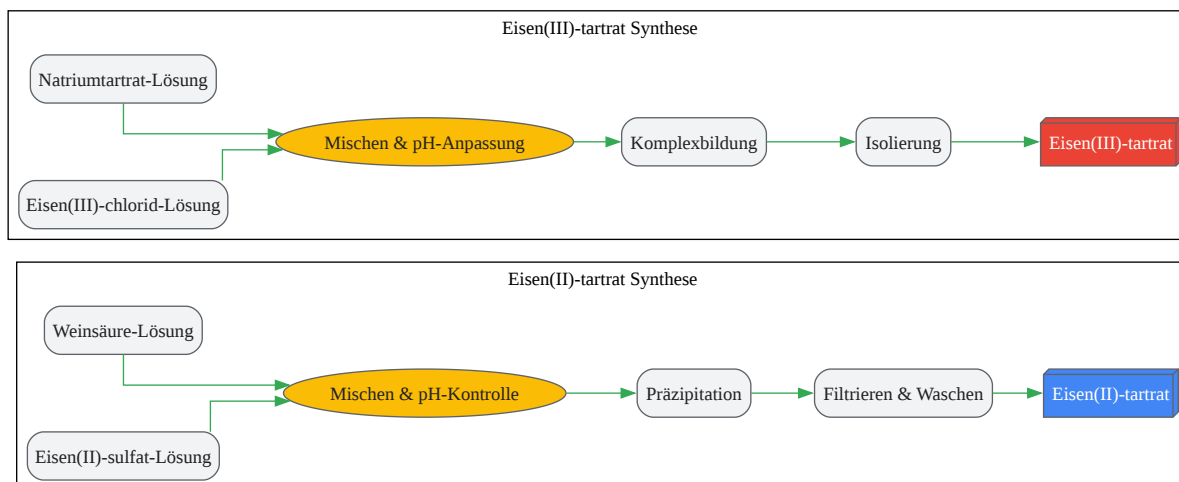
## Experimentelle Protokolle

Für eine umfassende Charakterisierung von **Eisentartrat** sind verschiedene analytische Techniken erforderlich. Nachfolgend werden detaillierte Methoden für die wichtigsten Experimente beschrieben.

### Synthese von Eisentartrat

Die Synthese kann durch direkte Reaktion von Eisensalzen mit Weinsäure erfolgen.

- Eisen(II)-tartrat: Eine wässrige Lösung von Eisen(II)-sulfat ( $\text{FeSO}_4$ ) wird unter kontrollierten pH-Bedingungen mit einer stöchiometrischen Menge Weinsäure ( $\text{C}_4\text{H}_6\text{O}_6$ ) versetzt. Der ausfallende Niederschlag wird abfiltriert, mit Wasser gewaschen und getrocknet.
- Eisen(III)-tartrat: Eine wässrige Lösung von Eisen(III)-chlorid ( $\text{FeCl}_3$ ) wird mit einer Lösung von Natriumtartrat umgesetzt. Der pH-Wert der Lösung beeinflusst die Zusammensetzung des entstehenden Komplexes.



[Click to download full resolution via product page](#)

Abbildung 1: Allgemeiner Arbeitsablauf für die Synthese von Eisen(II)- und Eisen(III)-tartrat.

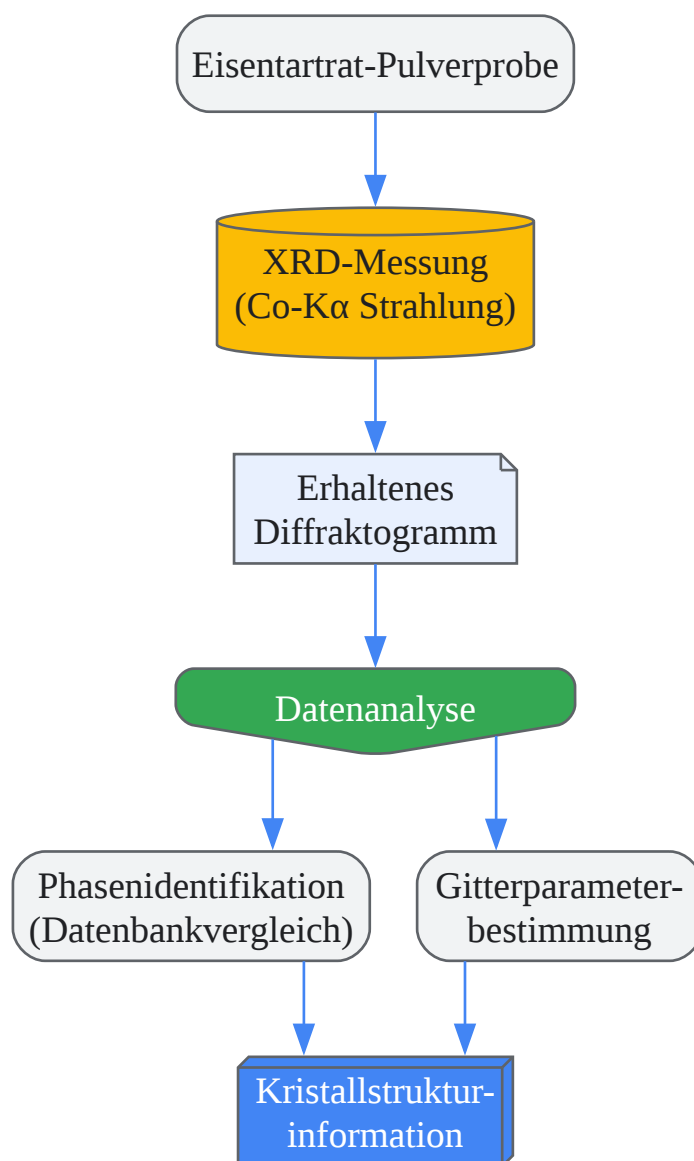
## Röntgenbeugungsanalyse (XRD)

Ziel: Bestimmung der Kristallstruktur und Phasenreinheit.

Protokoll:

- Probenvorbereitung: Die **Eisentartrat**-Probe wird fein pulverisiert, um eine zufällige Orientierung der Kristallite zu gewährleisten.
- Geräteeinstellungen:

- Strahlungsquelle: Aufgrund der Eisenfluoreszenz bei Verwendung von Kupferstrahlung wird eine Kobalt-Anode (Co-K $\alpha$ ) empfohlen, um ein besseres Signal-Rausch-Verhältnis zu erzielen.
- Scanbereich (2 $\theta$ ): 10-80°
- Schrittweite: 0.02°
- Messzeit pro Schritt: 1-2 Sekunden
- Datenerfassung: Das Beugungsmuster der Probe wird aufgezeichnet.
- Datenanalyse: Die erhaltenen Peaks werden mit Datenbanken (z.B. JCPDS-ICDD) verglichen, um die Phase zu identifizieren. Die Gitterparameter werden mittels Rietveld-Verfeinerung aus den Peakpositionen berechnet.



[Click to download full resolution via product page](#)

Abbildung 2: Arbeitsablauf für die Röntgenbeugungsanalyse (XRD) von **Eisentartrat**.

## Thermische Analyse (TGA/DSC)

Ziel: Untersuchung der thermischen Stabilität und Zersetzung.

Protokoll:

- Probenvorbereitung: Eine kleine Menge (5-10 mg) der **Eisentartrat**-Probe wird in einen inerten Tiegel (z.B. aus Aluminiumoxid) eingewogen.

- Geräteeinstellungen:
  - Temperaturbereich: Raumtemperatur bis 800 °C
  - Heizrate: 10 °C/min
  - Atmosphäre: Stickstoff oder Luft (Flussrate: 50 mL/min)
- Datenerfassung: Die Massenänderung (TGA) und der Wärmefluss (DSC) werden simultan als Funktion der Temperatur aufgezeichnet.
- Datenanalyse: Die TGA-Kurve wird analysiert, um die Temperaturbereiche der Zersetzungsstufen und die damit verbundenen Massenverluste zu identifizieren. Die DSC-Kurve zeigt an, ob diese Prozesse endotherm oder exotherm sind.

## Fourier-Transform-Infrarotspektroskopie (FTIR)

Ziel: Identifizierung funktioneller Gruppen und Untersuchung der Metall-Ligand-Koordination.

Protokoll:

- Probenvorbereitung:
  - KBr-Pressling: 1-2 mg der Probe werden mit ca. 200 mg getrocknetem Kaliumbromid (KBr) fein vermahlen und zu einem transparenten Pressling verpresst.
  - ATR (Abgeschwächte Totalreflexion): Eine kleine Menge der Pulverprobe wird direkt auf den ATR-Kristall aufgebracht.
- Geräteeinstellungen:
  - Spektralbereich: 4000-400  $\text{cm}^{-1}$
  - Auflösung: 4  $\text{cm}^{-1}$
  - Anzahl der Scans: 32-64
- Datenerfassung: Eine Hintergrundmessung (ohne Probe) wird durchgeführt, gefolgt von der Messung der Probe.



- **Datenanalyse:** Das Spektrum wird auf charakteristische Absorptionsbanden analysiert. Besondere Aufmerksamkeit gilt den Schwingungen der Carboxylatgruppen (typischerweise im Bereich von  $1650\text{-}1550\text{ cm}^{-1}$  für die asymmetrische und  $1450\text{-}1350\text{ cm}^{-1}$  für die symmetrische Streckschwingung) und der O-H-Gruppen, um die Koordination an das Eisenion und das Vorhandensein von Kristallwasser zu untersuchen.

## UV/Vis-Spektroskopie

**Ziel:** Untersuchung der Bildung von Eisen-Tartrat-Komplexen in Lösung und quantitative Bestimmung.

**Protokoll:**

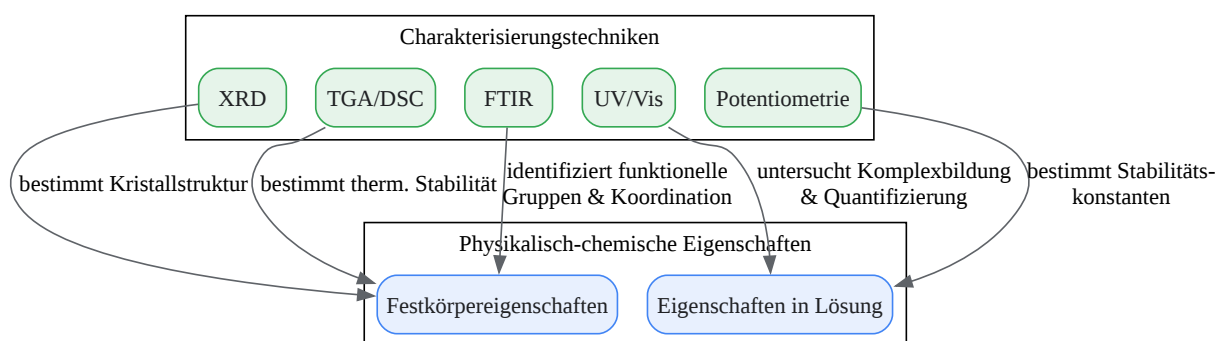
- **Probenvorbereitung:** Eine Reihe von Lösungen mit konstanter Eisenkonzentration (z.B.  $10^{-3}\text{ M}$ ) und variierender Tartratkonzentration werden bei einem definierten pH-Wert (z.B. mittels Pufferlösung) hergestellt.
- **Geräteeinstellungen:**
  - Wellenlängenbereich:  $200\text{-}800\text{ nm}$
  - Referenz: Eine Küvette mit der Pufferlösung ohne Eisen und Tartrat.
- **Datenerfassung:** Die Absorptionsspektren der Lösungen werden aufgenommen. Die Komplexbildung wird oft durch eine neue Absorptionsbande im sichtbaren Bereich angezeigt.
- **Datenanalyse:** Die Wellenlänge der maximalen Absorption ( $\lambda_{\text{max}}$ ) des Komplexes wird bestimmt. Für quantitative Analysen kann eine Kalibrierkurve bei  $\lambda_{\text{max}}$  erstellt werden. Die Stöchiometrie des Komplexes kann mit der Job-Methode (Methode der kontinuierlichen Variation) ermittelt werden.

## Potentiometrische Titration

**Ziel:** Bestimmung der Stabilitätskonstanten der Eisen-Tartrat-Komplexe.

**Protokoll:**

- Lösungsvorbereitung: Es werden drei Lösungen vorbereitet: (a) eine verdünnte Mineralsäure (z.B.  $\text{HClO}_4$ ), (b) die Säure plus eine bekannte Konzentration an Weinsäure und (c) die Lösung (b) plus eine bekannte Konzentration an Eisensalz. Alle Lösungen sollten eine konstante Ionenstärke aufweisen (z.B. durch Zugabe von 0.1 M  $\text{NaClO}_4$ ).
- Titration: Jede Lösung wird unter inerter Atmosphäre (z.B. Stickstoff) mit einer standardisierten, carbonatfreien Natronlauge ( $\text{NaOH}$ ) titriert. Der pH-Wert wird nach jeder Zugabe des Titriermittels aufgezeichnet.
- Datenanalyse: Aus den Titrationskurven werden die Protonierungs-konstanten des Liganden und anschließend die Stabilitätskonstanten des Metall-Ligand-Komplexes berechnet. Dies geschieht durch die Analyse der Verschiebung der Titrationskurve in Anwesenheit des Metallions im Vergleich zur reinen Liganden-Titration. Spezielle Softwarepakete können zur Verfeinerung der Konstanten verwendet werden.



[Click to download full resolution via product page](#)

Abbildung 3: Logische Beziehung zwischen Eigenschaften und Charakterisierungstechniken.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. hakon-art.com [hakon-art.com]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- To cite this document: BenchChem. [Physikalisch-chemische Charakterisierung von Eisentartrat: Ein technischer Leitfaden]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12056577#physikalisch-chemische-charakterisierung-von-eisentartrat]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)